molecular formula C9H7BrClN3O2 B12993503 Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

Cat. No.: B12993503
M. Wt: 304.53 g/mol
InChI Key: TWMLSZBDFHBLOR-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The imidazo[1,2-b]pyridazine core can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further utilized in medicinal chemistry and drug development.

Scientific Research Applications

Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways. Additionally, it can interact with cellular receptors, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
  • Imidazo[1,2-a]pyridine derivatives
  • Imidazo[1,2-b]pyridazine derivatives

Uniqueness

Ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and chlorine atoms in the structure enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H7BrClN3O2

Molecular Weight

304.53 g/mol

IUPAC Name

ethyl 8-bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylate

InChI

InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)5-3-12-14-4-6(11)13-8(14)7(5)10/h3-4H,2H2,1H3

InChI Key

TWMLSZBDFHBLOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=NC(=CN2N=C1)Cl)Br

Origin of Product

United States

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